Chiral Discrimination: Quantifiable Optical Rotation Contrast vs. D-Threoninol
L-Threoninol exhibits a specific optical rotation of [α]20/D −4.2° (c = 1% in H2O) . This value is directly opposite in sign and distinct in magnitude from its enantiomer, D-Threoninol, which displays [α]20/D = +4° to +7° (c=1 in H2O) . This quantifiable difference provides a robust analytical marker for confirming enantiomeric identity and purity.
| Evidence Dimension | Specific Optical Rotation ([α]20/D) |
|---|---|
| Target Compound Data | [α]20/D −4.2° (c = 1% in H2O) |
| Comparator Or Baseline | D-Threoninol: [α]20/D = +4° to +7° (c=1 in H2O) |
| Quantified Difference | Opposite sign; magnitude difference of approx. 8-11° |
| Conditions | Polarimetry in aqueous solution |
Why This Matters
This stark difference in optical rotation is critical for quality control, ensuring the correct enantiomer is procured for stereospecific synthesis and avoiding the potentially inverted or null biological activity of the D-form.
